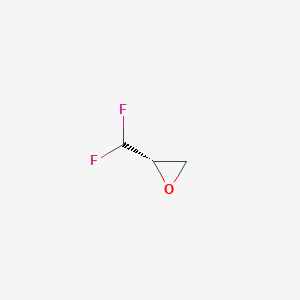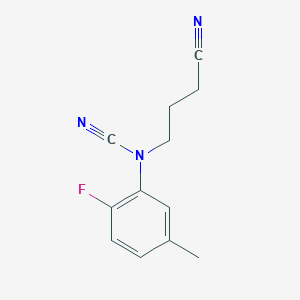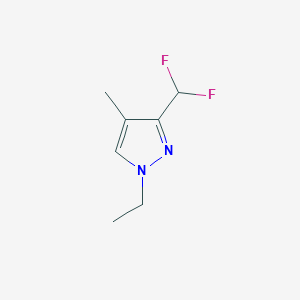
(2S)-2-(Difluoromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Difluoromethyl)oxirane is a chiral epoxide compound characterized by the presence of a difluoromethyl group attached to the oxirane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The difluoromethyl group imparts distinct electronic properties, making it a valuable building block in the synthesis of various bioactive molecules and materials.
Mechanism of Action
Target of Action
The primary targets of (2S)-2-(Difluoromethyl)oxirane are aliphatic alcohols . These alcohols, with a wide variety of functional groups, are compatible to furnish the corresponding alkyl difluoromethyl ethers .
Mode of Action
This compound interacts with its targets through a difluorocarbene pathway . This pathway involves a five-membered transition state with the participation of water . The compound’s interaction with its targets results in the formation of alkyl difluoromethyl ethers .
Biochemical Pathways
The compound is involved in the difluoromethylation of aliphatic alcohols , which suggests it may influence pathways related to alcohol metabolism.
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of alkyl difluoromethyl ethers from aliphatic alcohols . These ethers are formed in good to excellent yields under mild reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors can affect gene expression, which in turn can influence how a compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Difluoromethyl)oxirane typically involves the epoxidation of alkenes using peracids such as peracetic acid or m-chloroperoxybenzoic acid. The reaction proceeds via the Prilezhaev reaction mechanism, where the peracid reacts with the alkene to form the epoxide . The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to enhance scalability and efficiency. These methods address challenges such as insufficient interfacial contact in gas-liquid reactions and enable the use of fluorinated greenhouse gases as fluoroalkyl sources .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form difluoromethyl alcohols.
Oxidation: Oxidative cleavage of the oxirane ring can yield difluoromethyl ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or hydroxides under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as ozone or potassium permanganate.
Major Products:
Nucleophilic Substitution: Difluoromethyl-substituted alcohols or ethers.
Reduction: Difluoromethyl alcohols.
Oxidation: Difluoromethyl ketones or aldehydes
Scientific Research Applications
(2S)-2-(Difluoromethyl)oxirane has diverse applications in scientific research:
Comparison with Similar Compounds
(2S)-2-(Trifluoromethyl)oxirane: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2S)-2-(Chloromethyl)oxirane: Contains a chloromethyl group, differing in electronic properties and reactivity.
(2S)-2-(Bromomethyl)oxirane: Features a bromomethyl group, with distinct reactivity compared to the difluoromethyl analog.
Uniqueness: (2S)-2-(Difluoromethyl)oxirane is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in the synthesis of bioactive compounds and materials with enhanced properties .
Properties
IUPAC Name |
(2S)-2-(difluoromethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQYMALCXGFFQ-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)
![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/new.no-structure.jpg)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)
![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)
![3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2362044.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2362046.png)



![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)
